3-(Methylamino)oxetane-3-carboxylic acid hydrochloride

Description

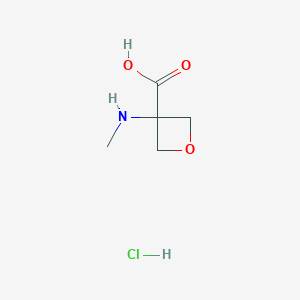

3-(Methylamino)oxetane-3-carboxylic acid hydrochloride is a bicyclic amino acid derivative featuring an oxetane ring (a four-membered oxygen-containing heterocycle) substituted with a methylamino group and a carboxylic acid moiety. The compound is typically supplied as a hydrochloride salt to enhance stability and solubility. It is marketed as a research chemical, primarily used in pharmaceutical and agrochemical synthesis due to its rigid oxetane scaffold, which can improve metabolic stability and bioavailability in drug candidates .

It is available commercially in milligram quantities (e.g., 100 mg for €71.00) from suppliers like CymitQuimica .

Properties

IUPAC Name |

3-(methylamino)oxetane-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c1-6-5(4(7)8)2-9-3-5;/h6H,2-3H2,1H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWJJWYYBTUBEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(COC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of a precursor molecule containing appropriate functional groups. For example, the cyclization can be achieved through the reaction of an epoxide with a nucleophile under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)oxetane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the oxetane ring to other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxetanes .

Scientific Research Applications

3-(Methylamino)oxetane-3-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Methylamino)oxetane-3-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxetane Derivatives with Varied Substituents

3-(Trifluoromethyl)oxetan-3-amine Hydrochloride

- Molecular Formula: C₄H₇ClF₃NO

- Molecular Weight : 177.55 g/mol

- Key Features : A trifluoromethyl group replaces the carboxylic acid moiety, and the amine is unsubstituted. The electron-withdrawing CF₃ group enhances electrophilicity, making it useful in fluorinated drug intermediates.

- Applications : Used in medicinal chemistry to modulate lipophilicity and metabolic stability .

3-(3-Chlorophenyl)oxetane-3-carboxylic Acid

- Molecular Formula : C₁₀H₉ClO₃

- Molecular Weight : 212.63 g/mol

- The absence of an amino group limits its utility in peptide mimetics.

- Applications : Explored in kinase inhibitor development .

Ethyl 2-(3-Aminooxetan-3-yl)acetate Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₃ (inferred)

- Molecular Weight : 195.64 g/mol

- Key Features: An ethyl ester replaces the carboxylic acid, and the amino group is unsubstituted. The ester group improves cell permeability but requires hydrolysis for bioactivity.

- Applications : Intermediate in prodrug synthesis .

Azetidine and Oxane Analogues

Methyl 3-Methylazetidine-3-carboxylate Hydrochloride

- Molecular Formula: C₆H₁₂ClNO₂

- Molecular Weight : 165.62 g/mol

- Key Features: Azetidine (four-membered nitrogen-containing ring) instead of oxetane.

- Applications : Building block for β-lactam analogs and constrained peptides .

Methyl 3-Aminooxane-3-carboxylate Hydrochloride

Pharmacologically Active Hydrochloride Salts

Alfuzosin Hydrochloride

- Molecular Formula : C₁₉H₂₇N₅O₄·HCl

- Molecular Weight : 425.91 g/mol

- Key Features : A quinazoline-based α₁-adrenergic antagonist. Unlike the oxetane derivative, it has a complex heterocyclic core.

- Applications : Clinically used for benign prostatic hyperplasia .

3-Fluoro Deschloroketamine Hydrochloride

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |

|---|---|---|---|---|

| 3-(Methylamino)oxetane-3-carboxylic acid HCl | C₆H₁₀ClNO₃ (inferred) | ~195.6 (estimated) | Oxetane, methylamino, carboxylic acid | Drug discovery, peptide mimetics |

| 3-(Trifluoromethyl)oxetan-3-amine HCl | C₄H₇ClF₃NO | 177.55 | Oxetane, CF₃, amine | Fluorinated intermediates |

| Methyl 3-Methylazetidine-3-carboxylate HCl | C₆H₁₂ClNO₂ | 165.62 | Azetidine, methyl, ester | β-Lactam analogs |

| Alfuzosin Hydrochloride | C₁₉H₂₇N₅O₄·HCl | 425.91 | Quinazoline, alkylamino | α₁-Adrenergic antagonist |

Key Research Findings

- Oxetane vs. Azetidine : Oxetanes generally exhibit higher metabolic stability than azetidines due to reduced ring strain and better oxygen-mediated hydrogen bonding .

- Substituent Effects: Carboxylic acid groups (as in the target compound) enhance water solubility but may limit blood-brain barrier penetration compared to ester derivatives (e.g., Ethyl 2-(3-aminooxetan-3-yl)acetate HCl) .

- Purity Standards : Pharmaceutical-grade compounds like Alfuzosin HCl adhere to strict purity criteria (99.0–101.0%), whereas research chemicals like the target compound may have variable specifications .

Biological Activity

3-(Methylamino)oxetane-3-carboxylic acid hydrochloride is a compound of interest due to its unique oxetane structure, which imparts distinct biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, reactivity, and potential therapeutic applications.

The compound features an oxetane ring, a four-membered cyclic ether known for its strain and reactivity. The presence of a carboxylic acid group enhances its potential as a bioisostere for traditional carboxylic acids, allowing for modified interactions in biological systems.

Synthesis and Reactivity

Recent advancements in the synthesis of oxetane derivatives have been documented. The Strecker synthesis has been employed to generate 3-(methylamino)oxetane-3-carboxylic acid derivatives, showcasing its versatility in forming amino acids and other functionalized compounds .

Table 1: Summary of Synthetic Routes for Oxetane Derivatives

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its role as a potential inhibitor in enzymatic pathways.

Case Study: Inhibition of Eicosanoid Biosynthesis

A significant study evaluated the compound's ability to inhibit cyclooxygenase (COX) and lipoxygenase (5-LOX) pathways. The results indicated that derivatives of oxetan-3-ol could serve as effective inhibitors, with IC50 values demonstrating potent activity against both COX and 5-LOX pathways.

Table 2: IC50 Values of Oxetane Derivatives

| Compound | IC50 (µM) COX Inhibition | IC50 (µM) 5-LOX Inhibition |

|---|---|---|

| Oxetan-3-ol | 0.5 | 0.8 |

| Thietan-3-ol | 0.6 | 1.0 |

| This compound | 0.4 | 0.7 |

These findings suggest that the oxetane ring can effectively replace traditional carboxylic acid moieties while maintaining or enhancing biological activity .

The biological activity is attributed to the compound's ability to modulate eicosanoid biosynthesis through competitive inhibition at the enzyme active sites. The unique structure allows for specific interactions that enhance binding affinity compared to traditional carboxylic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.